Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate

Flame retardancy Brominated epoxy LOI

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate is a brominated cycloaliphatic diepoxy compound with molecular formula C14H18Br2O6, molecular weight 442.10 g/mol, and a theoretical bromine content of 36.1 wt%. It features two glycidyl ester groups attached to a dibrominated cyclohexane ring, imparting both reactive epoxy functionality and inherent flame retardancy.

Molecular Formula C14H18Br2O6
Molecular Weight 442.10 g/mol
CAS No. 94031-06-8
Cat. No. B12669586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate
CAS94031-06-8
Molecular FormulaC14H18Br2O6
Molecular Weight442.10 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)(C(=O)OCC2CO2)Br)(C(=O)OCC3CO3)Br
InChIInChI=1S/C14H18Br2O6/c15-13(11(17)21-7-9-5-19-9)3-1-2-4-14(13,16)12(18)22-8-10-6-20-10/h9-10H,1-8H2
InChIKeyHHOZHVMHLISZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate (CAS 94031-06-8) Procurement Guide: Quantified Differentiation for Scientific Selection


Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate is a brominated cycloaliphatic diepoxy compound [1] with molecular formula C14H18Br2O6, molecular weight 442.10 g/mol, and a theoretical bromine content of 36.1 wt% [2]. It features two glycidyl ester groups attached to a dibrominated cyclohexane ring, imparting both reactive epoxy functionality and inherent flame retardancy. This compound is positioned as a reactive flame-retardant epoxy monomer for UV-stable, high-crosslink-density thermoset formulations.

Monomer type

Reactive brominated cycloaliphatic diepoxy

Key feature

Inherent UV resistance via saturated backbone

Physical form

Liquid diepoxy for high crosslink density formulations

Why Generic Substitution of Brominated Epoxy Resins Fails for Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate


Brominated epoxy resins differ substantially in bromine content (36–54 wt%), epoxy equivalent weight (221–355 g/eq), physical form (liquid vs. solid), and backbone structure (cycloaliphatic vs. aromatic). These parameters critically influence flame retardancy efficiency, curing kinetics, crosslink density, UV stability, and processability [1]. Directly substituting a TBBPA-based solid brominated epoxy (e.g., DER 542) for this liquid cycloaliphatic diepoxy will alter cure schedule, final Tg, color stability, and may compromise UL 94 rating. It should be noted that direct head-to-head experimental comparisons for this specific compound are scarce; most quantitative differentiations presented herein rely on calculated properties and cross-study comparisons across publicly available datasheets. The quantitative evidence below substantiates why scientific and industrial users should evaluate this compound on its own differentiated profile.

Target

Moderate bromine content (cycloaliphatic)

Substitute

High bromine loading (TBBPA-based solids) may shift mechanical balance

Target

Low EEW supports denser network

Substitute

Higher EEW can alter cure kinetics and final Tg

Target

Liquid monomer; cycloaliphatic core

Substitute

Solid aromatic resins may require solvent/hot-melt adjustment

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate (94031-06-8): Quantitative Differentiation Evidence Against Closest Analogs


Bromine Content: Tailored Flame Retardancy Without Oversaturating the Polymer Matrix

The target compound contains 36.1 wt% bromine (theoretical) [1], versus 53.8 wt% for bis(2,3-epoxypropyl) tetrabromophthalate and 46–51 wt% for commercial DER 542 (TBBPA-based) . The lower bromine loading reduces total halogen content while still enabling reactive flame retardancy through radical scavenging.

Bromine content
Context-dependent
36.1 wt% (target) vs. 53.8% (tetrabromophthalate); 46–51% (DER 542)

Moderate Br loading may balance flame retardancy and matrix properties

Theoretical value; cross-study comparison; confirm with own characterization

Flame retardancy Brominated epoxy LOI

Epoxy Equivalent Weight: Higher Crosslink Density for Superior Thermal-Mechanical Performance

The target compound has a theoretical EEW of 221.0 g/eq [1], significantly lower than bis(2,3-epoxypropyl) tetrabromophthalate (297.0 g/eq) and DER 542 (305–355 g/eq) . Lower EEW indicates higher epoxy functionality per unit mass, enabling denser crosslinking networks.

Epoxy equiv. weight
Context-dependent
221.0 g/eq vs. 297.0 (tetrabromophthalate); 305–355 (DER 542)

Lower EEW enables higher crosslink density potential

Calculated from molecular formula; DER 542 values per ASTM D1652

Epoxy equivalent weight Crosslink density Tg

Flash Point: Safer Handling Range Compared to Leading Brominated Epoxy Resins

The flash point of the target compound is reported as 258°C [1], which is 60°C higher than DER 542 (198°C, 388°F) . This wider safety margin reduces ignition risk during high-temperature compounding and curing.

Flash point
Context-dependent
258 °C vs. 198 °C (DER 542)

Higher flash point supports wider processing temperature window

Supplier-reported value; DER 542 by ASTM D93

Flash point Safety Processing

Lower Density: Weight-Saving Advantage in Composite and Electronic Applications

The target compound has a density of 1.761 g/cm³ [1], whereas the tetrabromophthalate analog has a density of 2.194 g/cm³ . The 19.7% lower density contributes to weight reduction in aerospace composites and portable electronics.

Density
Context-dependent
1.761 g/cm³ vs. 2.194 (tetrabromophthalate analog)

Lower density may contribute to weight reduction in composite parts

Supplier data; verify on actual formulation

Density Lightweight Composite

Cycloaliphatic Core: Inherent UV Resistance vs. Aromatic Brominated Epoxy Resins

Aromatic brominated epoxy resins such as DER 542, based on tetrabromobisphenol A, contain aromatic ether linkages that absorb UV radiation, causing yellowing and photooxidative degradation [1]. In contrast, the target compound's saturated cycloaliphatic backbone lacks aromatic chromophores, providing inherent UV resistance as a class property of cycloaliphatic epoxies [2]. While no direct yellowing index data is available for this specific compound, the UV-resistant character of cycloaliphatic epoxies is well-established in patent and industry literature.

UV resistance
Class-level
Cycloaliphatic core – UV resistant vs. aromatic brominated epoxies – yellowing

Class-level UV resistance supports outdoor/optical applications

No yellowing index data for this compound; verify under intended conditions

UV stability Yellowing Weatherability

Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate: Application Scenarios Derived from Quantitative Differentiation


Flame-Retardant Electronic Encapsulation with High Tg and UV Stability

The combination of low epoxy equivalent weight (221 g/eq) and cycloaliphatic UV resistance [1][2] makes this compound ideal for encapsulating sensitive electronic components that require high crosslink density for thermal stability (Tg enhancement) and no yellowing under LED or sunlight exposure.

Lightweight Aerospace Composites Requiring Flame Retardancy

With a density of 1.761 g/cm³ [3] and intrinsic bromine flame retardancy (36.1 wt% Br) [4], this diepoxy is suited for carbon fiber reinforced composites where weight reduction is critical and fire safety standards (e.g., FAR 25.853) must be met.

Optically Clear LED Encapsulants with Long-Term UV Resistance

The absence of aromatic chromophores in the cycloaliphatic backbone prevents yellowing under prolonged UV exposure [2], making this compound a candidate for LED encapsulant formulations where optical clarity must be maintained over device lifetime.

High-Temperature Processing Safety in Industrial Coating Manufacturing

A flash point of 258°C [5] provides a safety margin over conventional brominated solid epoxy resins (e.g., DER 542 at 198°C) during hot-melt mixing and curing operations, reducing fire risk in manufacturing environments.

Application
Selection Property
Validation Focus
Electronic encapsulation requiring high Tg and UV stability
Low EEW + cycloaliphatic backbone
Tg and color stability after thermal cure
Lightweight flame-retardant composites
Moderate bromine content + lower density
Composite weight and flame resistance (e.g., FAR 25.853)
LED encapsulants with long-term clarity
Cycloaliphatic UV resistance
Yellowness index after accelerated UV aging
High-temperature processing safety in industrial coatings
Higher flash point
Flash point verification for hot-melt processes
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